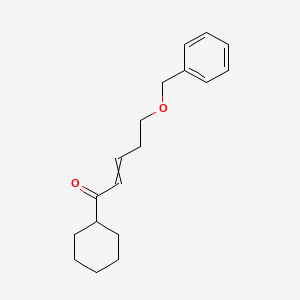![molecular formula C12H21NO2 B15160134 Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate CAS No. 676144-21-1](/img/structure/B15160134.png)
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a but-1-en-1-yl group and a carbamate functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate product. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
作用機序
The mechanism of action of Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate involves the inhibition of enzymes such as acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, leading to the formation of a stable carbamoylated enzyme intermediate. This interaction prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter and prolonged nerve signal transmission.
類似化合物との比較
Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate can be compared with other carbamates such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a preservative in alcoholic beverages.
Phenyl carbamate: Used in the production of polymers and as a stabilizer in plastics.
Isopropyl carbamate: Employed in the manufacture of pesticides and as a solvent in chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
676144-21-1 |
|---|---|
分子式 |
C12H21NO2 |
分子量 |
211.30 g/mol |
IUPAC名 |
methyl N-(3-but-1-enylcyclohexyl)carbamate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-6-10-7-5-8-11(9-10)13-12(14)15-2/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,13,14) |
InChIキー |
YNDFZXXEOLNQIJ-UHFFFAOYSA-N |
正規SMILES |
CCC=CC1CCCC(C1)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1-Hydroxypentan-2-YL)amino]butane-2-sulfonic acid](/img/structure/B15160068.png)

![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)


![N-[(3ar,6s,6as)-1-(N-Methyl-L-Alanyl-3-Methyl-L-Valyl)octahydrocyclopenta[b]pyrrol-6-Yl]naphthalene-1-Carboxamide](/img/structure/B15160141.png)


![3H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-methyl-, methyl ester](/img/structure/B15160148.png)
